Mal-PEG12-NH-Boc
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Overview
Description
Mal-PEG12-NH-Boc, also known as Maleimide-PEG12-NH-Boc, is a polyethylene glycol (PEG) derivative. It contains a maleimide group and a Boc-protected amino group. This compound is widely used in various scientific research fields, including medical research, drug delivery, nanotechnology, and new materials research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG12-NH-Boc involves the conjugation of a maleimide group to a PEG chain, followed by the protection of the amino group with a Boc (tert-butoxycarbonyl) group. The reaction typically occurs under mild conditions to prevent the degradation of the PEG chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Mal-PEG12-NH-Boc undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups in biomolecules, forming stable thioether bonds.
Deprotection Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing biomolecules, and the reaction typically occurs at room temperature.
Deprotection Reactions: Common reagents include trifluoroacetic acid (TFA), and the reaction occurs under acidic conditions.
Major Products Formed
Substitution Reactions: The major product is a thioether-linked conjugate.
Deprotection Reactions: The major product is the free amine derivative of the PEG chain.
Scientific Research Applications
Mal-PEG12-NH-Boc has a wide range of applications in scientific research:
Medical Research: It is used in the development of drug delivery systems and targeted therapies.
Drug Release: It helps in the controlled release of drugs in the body.
Nanotechnology: It is used in the synthesis of nanoparticles and nanomaterials.
New Materials Research: It is involved in the development of new materials with enhanced properties.
Cell Culture: It is used in cell culture studies to modify surfaces and improve cell adhesion.
Mechanism of Action
Mal-PEG12-NH-Boc exerts its effects through the following mechanisms:
Conjugation with Biomolecules: The maleimide group reacts with thiol groups in biomolecules, forming stable thioether bonds.
Protection and Deprotection: The Boc-protected amino group can be deprotected to yield the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-NH-Boc: A shorter PEG chain variant with similar properties.
Mal-PEG8-NH-Boc: An intermediate PEG chain variant.
Uniqueness
Properties
Molecular Formula |
C35H64N2O16 |
---|---|
Molecular Weight |
768.9 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C35H64N2O16/c1-35(2,3)53-34(40)36-6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-26-28-51-30-31-52-29-27-50-25-23-48-21-19-46-17-15-44-13-11-42-9-7-37-32(38)4-5-33(37)39/h4-5H,6-31H2,1-3H3,(H,36,40) |
InChI Key |
JXRINSHPELEVLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.